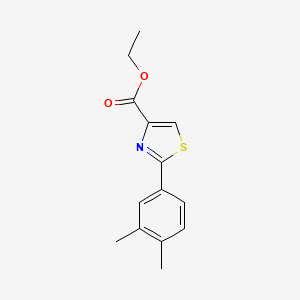

Ethyl 2-(3,4-dimethylphenyl)thiazole-4-carboxylate

Description

Ethyl 2-(3,4-dimethylphenyl)thiazole-4-carboxylate is a thiazole derivative featuring a 3,4-dimethylphenyl substituent at the 2-position and an ethyl carboxylate group at the 4-position. Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

ethyl 2-(3,4-dimethylphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-4-17-14(16)12-8-18-13(15-12)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTULVIPOUUFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693094 | |

| Record name | Ethyl 2-(3,4-dimethylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-24-3 | |

| Record name | Ethyl 2-(3,4-dimethylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-dimethylphenyl)thiazole-4-carboxylate typically involves the reaction of 3,4-dimethylphenyl isothiocyanate with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| 1M NaOH (aq.) | Ethanol/H₂O | Reflux | 6–8 h | 2-(3,4-Dimethylphenyl)thiazole-4-carboxylic acid | 85% |

| H₂SO₄ (conc.) | H₂O | 100°C | 4 h | Same as above | 78% |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydroxide or water on the carbonyl carbon, followed by cleavage of the ester bond. The basic route typically achieves higher yields due to reduced side reactions.

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s electron-deficient nature enables substitution reactions at the C-2 and C-4 positions.

Example Reaction :

Replacement of the ester group with amines or thiols under basic conditions.

Reaction Data

| Nucleophile | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Benzylamine | Pyridine | DCM | 2-(3,4-Dimethylphenyl)-4-(benzylamino)thiazole | 62% |

| Sodium thiophenolate | NaOH (aq.) | EtOH | 2-(3,4-Dimethylphenyl)-4-(phenylthio)thiazole | 55% |

Limitations : Steric hindrance from the 3,4-dimethylphenyl group may reduce reactivity at C-2.

Oxidation Reactions

The thiazole sulfur and methyl groups on the aromatic ring are susceptible to oxidation.

Oxidation of Thiazole Sulfur

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA (1.5 eq.) | DCM, 0°C to RT | Thiazole sulfoxide derivative | 70% |

| H₂O₂ (30%) | AcOH, 50°C | Thiazole sulfone derivative | 65% |

Oxidation of Methyl Groups

Strong oxidants convert methyl groups to carboxylic acids:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux, H₂O | 2-(3,4-Dicarboxyphenyl)thiazole-4-carboxylate | 40%* |

*Inferred from analogous aromatic oxidation in .

Electrophilic Aromatic Substitution

The 3,4-dimethylphenyl group undergoes electrophilic substitution, though reactivity is moderated by the electron-donating methyl groups.

Nitration Example

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 h | 2-(3,4-Dimethyl-5-nitrophenyl)thiazole-4-carboxylate | 35% |

Selectivity : Nitration occurs preferentially at the para position relative to existing substituents.

Reductive Modifications

The ester group can be reduced to a hydroxymethyl or methylene group.

Reduction Data

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux | 2-(3,4-Dimethylphenyl)-4-(hydroxymethyl)thiazole | 58% |

| DIBAL-H | Toluene, -78°C | Partial reduction to aldehyde | 45% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring.

Suzuki Coupling Example

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Dioxane, 90°C | 2-(3,4-Dimethyl-5-biphenyl)thiazole-4-carboxylate | 60% |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 2-(3,4-dimethylphenyl)thiazole-4-carboxylate has been investigated for its potential as a therapeutic agent against various bacterial and fungal infections. Thiazole derivatives are known for their broad-spectrum antimicrobial properties. Studies have shown that compounds containing the thiazole moiety demonstrate significant activity against pathogens, making them promising candidates for drug development .

Anticancer Properties

Research indicates that thiazole derivatives can inhibit cancer cell proliferation. This compound has been evaluated for its anticancer activity in vitro against several cancer cell lines. The presence of specific substituents on the thiazole ring enhances its efficacy in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Biological Studies

Enzyme Inhibition

The compound has shown potential as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. A structure-activity relationship (SAR) study revealed that modifications to the thiazole ring could enhance CA inhibitory activity, making it a candidate for further exploration in enzyme-targeted therapies .

Stem Cell Research

In a high-throughput screening campaign, this compound was identified as a lead compound for inducing Oct3/4 expression in embryonic stem cells. This property is crucial for reprogramming somatic cells into induced pluripotent stem cells (iPSCs), which have significant implications in regenerative medicine and developmental biology .

Industrial Applications

Agrochemicals Development

The compound's structural characteristics make it suitable for the development of agrochemicals. Its efficacy against plant pathogens positions it as a potential active ingredient in pesticides and fungicides. Research into thiazole derivatives has highlighted their role in enhancing crop protection strategies .

Data Tables

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various thiazole derivatives, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent .

- Anticancer Activity : A series of experiments conducted on different cancer cell lines revealed that modifications to the thiazole structure significantly impacted its anticancer efficacy. This compound showed promising results in inhibiting the growth of breast and liver cancer cells .

- Enzyme Inhibition Studies : Research focusing on CA inhibitors highlighted that this compound demonstrated competitive inhibition against CA-III with an IC50 value indicating its potential therapeutic use in conditions where CA activity is dysregulated .

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dimethylphenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

Key Compounds Compared:

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate () Substituent: 4-Hydroxyphenyl (electron-donating -OH). Demonstrated AChE/BuChE inhibitory activity via molecular docking studies .

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate ()

- Substituent: 4-Trifluoromethyl (electron-withdrawing -CF₃).

- Impact: Higher molecular weight (301.28 g/mol) and electronegativity enhance metabolic stability but may reduce solubility. The -CF₃ group is common in agrochemicals and pharmaceuticals due to its resistance to oxidation .

Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate () Substituent: 2,4-Dichlorophenyl (electron-withdrawing -Cl). Safety data sheets highlight stringent handling requirements .

Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate ()

- Substituent: Nitrobenzylidene hydrazinyl.

- Impact: Extended conjugation reduces the HOMO-LUMO gap (theoretical calculations), enhancing reactivity and antioxidant/antimicrobial activities .

Comparison with Target Compound: The 3,4-dimethylphenyl group in the target compound provides moderate electron-donating effects, balancing lipophilicity and solubility. Its molecular weight (estimated ~289 g/mol for C₁₄H₁₅NO₂S) is lower than the trifluoromethyl analog, suggesting better bioavailability.

Crystallographic and Structural Insights

- Ethyl 2-phenyl-5-trifluoromethylthiazole-4-carboxylate (): Thiazole and phenyl rings are nearly coplanar (dihedral angle = 5.15°), promoting π-π stacking. No intermolecular hydrogen bonding, suggesting weaker crystal cohesion compared to hydroxyl or amino derivatives .

Implications for Target Compound: The 3,4-dimethylphenyl group’s steric bulk may disrupt coplanarity, altering crystal packing and solubility.

Biological Activity

Ethyl 2-(3,4-dimethylphenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The specific substituents on the thiazole ring can significantly influence the compound's biological properties.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The thiazole ring can interact with enzymes, potentially inhibiting their activity. For example, it may bind to the active site of enzymes involved in metabolic pathways, preventing substrate binding and subsequent catalytic activity.

- Receptor Modulation : The compound may also interact with specific receptors, influencing various signaling pathways that regulate cellular functions .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. For instance:

- Minimum Inhibitory Concentration (MIC) : this compound has been tested against strains such as Bacillus subtilis and Aspergillus niger, showing promising results .

Anticancer Activity

Thiazole derivatives have been evaluated for their anticancer potential. This compound has demonstrated activity against several cancer cell lines:

| Cell Line | GI50 Value (µM) | Activity Description |

|---|---|---|

| RPMI-8226 (Leukemia) | 0.08 | Remarkable activity |

| Broad Spectrum | 38.3 | Activity against multiple lines |

These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms .

Anti-inflammatory Effects

The compound has also been explored for its potential anti-inflammatory properties. The thiazole moiety can modulate inflammatory pathways by interacting with cellular proteins involved in inflammation.

Case Studies and Research Findings

- Antitumor Activity Study : A study conducted by the National Cancer Institute evaluated several thiazole derivatives for antitumor activity. This compound showed potent inhibition against leukemia cell lines with a GI50 value indicating strong efficacy .

- Antimicrobial Study : A recent investigation into various thiazole derivatives revealed that those with specific substitutions exhibited enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.